Benzo-21-crown-7

Supramolecular chemistry Rotaxane synthesis Threaded structures

Benzo-21-crown-7 (B21C7) is a 21-membered monobenzo-substituted crown ether whose cavity size and electron distribution produce binding selectivities that diverge sharply from both smaller-ring analogs (e.g., benzo-18-crown-6) and the fully hydrogenated dicyclohexano-21-crown-7. The single fused benzene ring imparts intermediate lipophilicity and conformational pre-organization that is functionally distinct from dibenzo-21-crown-7, a structurally similar but practically non-equivalent compound.

Molecular Formula C18H28O7
Molecular Weight 356.4 g/mol
CAS No. 67950-78-1
Cat. No. B12120596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo-21-crown-7
CAS67950-78-1
Molecular FormulaC18H28O7
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1COCCOCCOC2=CC=CC=C2OCCOCCOCCO1
InChIInChI=1S/C18H28O7/c1-2-4-18-17(3-1)24-15-13-22-11-9-20-7-5-19-6-8-21-10-12-23-14-16-25-18/h1-4H,5-16H2
InChIKeyDZWYQRMUCPSDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo-21-crown-7 (CAS 67950-78-1) Procurement-Relevant Macrocyclic Profile


Benzo-21-crown-7 (B21C7) is a 21-membered monobenzo-substituted crown ether whose cavity size and electron distribution produce binding selectivities that diverge sharply from both smaller-ring analogs (e.g., benzo-18-crown-6) and the fully hydrogenated dicyclohexano-21-crown-7 [1]. The single fused benzene ring imparts intermediate lipophilicity and conformational pre-organization that is functionally distinct from dibenzo-21-crown-7, a structurally similar but practically non-equivalent compound [2].

Macrocyclic scaffold Monobenzo-substituted 21-crown-7 ring with distinct cavity and electron distribution
Binding selectivity Diverges from smaller-ring and dibenzo analogs in cation affinity and extraction behavior
Procurement context Supramolecular host–guest chemistry, fluorescent sensor design, and Cs⁺-selective extraction research

Why Benzo-21-crown-7 Cannot Be Replaced by a Generic 21-Crown-7 or Dibenzo Analog


Crown ethers of identical ring size but differing substituents cannot be interchanged because the number and type of aromatic groups dictate electrostatic potential, solvation, extraction efficiency, and kinetic behavior. Benzo-21-crown-7 occupies a narrow performance window: its monobenzo structure imparts stronger electrostatic attraction for Cs+ than dibenzo-21-crown-7 [1] while avoiding the severe organic-phase solubility limitations and third-phase formation that plague dibenzo-21-crown-7 in solvent extraction [2]. Conversely, dicyclohexano-21-crown-7 provides higher extraction efficiency but at the cost of dramatically lower Cs+/Na+ selectivity [3]. These trade-offs mean that substituting B21C7 with a more highly substituted or fully hydrogenated 21-crown-7 ring alters critical performance metrics in ways that are predictable but not interchangeable.

Target: B21C7
Substitute
Mismatch risk
Stronger Cs⁺ electrostatic attraction
Dibenzo-21-crown-7
Lower electrostatic drive; solubility-limited phase behavior may alter extraction kinetics
High Cs⁺/Na⁺ selectivity
Dicyclohexano-21-crown-7
Markedly lower Cs⁺/Na⁺ discrimination; different extraction profile not interchangeable
21-membered ring host–guest fit
Benzo-18-crown-6 / smaller rings
Cavity size mismatch shifts cation preference and threading efficiency

Benzo-21-crown-7 Quantitative Differentiation Evidence for Scientific Procurement


4× Higher Pseudorotaxane Binding Affinity vs. Dibenzo-24-crown-8

Benzo-21-crown-7 forms [2]pseudorotaxanes with secondary dialkylammonium salts exhibiting binding constants of 527–1062 M⁻¹ in acetone, versus 135–261 M⁻¹ for the same guests with dibenzo-24-crown-8, representing a ~4-fold higher affinity [1]. The threaded structures were confirmed by ¹H NMR, ESI-MS, and X-ray crystallography. This quantitative advantage establishes B21C7 as the preferred wheel component when high pseudorotaxane stability is required.

Pseudorotaxane binding affinity
Reported
527–1062 M⁻¹ vs 135–261 M⁻¹
~4-fold higher affinity
Supports higher threading efficiency for secondary ammonium axles over DB24C8.
Acetone, 25 °C; secondary dialkylammonium PF₆ salts.
Supramolecular chemistry Rotaxane synthesis Threaded structures

High Ba²⁺ Selectivity with Tunable Fluorometric Response vs. Benzo-18-crown-6

A BODIPY-based fluorescent probe bearing benzo-21-crown-7 as the ionophore showed a Ba²⁺-induced fluorescence enhancement (FE) of 12 ± 1 with a limit of detection (LOD) of 17.2 ± 0.3 μM and maintained high Ba²⁺ selectivity over competing cations [1]. In contrast, the analogous probe with benzo-18-crown-6 as the ionophore exhibited a higher FE of 85 ± 3 and a lower LOD of 13 ± 3 μM but with significantly reduced Ba²⁺ selectivity [1]. The B21C7 probe provides pH-independent operation, making it the superior choice when selectivity for Ba²⁺ over other divalent cations is the primary requirement.

Ba²⁺ fluorometric sensing
Reported
B21C7-BODIPY: FE 12±1, LOD 17.2 μM
B18C6-BODIPY: FE 85±3, LOD 13 μM
Substantially higher Ba²⁺ selectivity
Prioritizes Ba²⁺ selectivity over competing cations, with modest sensitivity trade-off.
Aqueous solution, pH-independent; tetramethylated BODIPY platform.
Fluorescent probes Barium sensing Aqueous detection

Stronger Cs⁺ Electrostatic Attraction vs. Dibenzo-21-crown-7

DFT calculations at the PWPB95-D3 level reveal that the electrostatic potential (ESP) extreme value of B21C7 is lower than that of DB21C7, indicating a stronger inherent electrostatic attraction for Cs⁺ [1]. This theoretical prediction is consistent with the general thermodynamic trend that log K for monobenzo-substituted crown ethers exceeds that of their dibenzo counterparts for a given ring size, as established calorimetrically in methanol [2]. The enhanced electrostatic interaction positions B21C7 as the more effective cesium ionophore when maximal thermodynamic driving force is desired, provided that the practical handling advantages of the less-soluble DB21C7 are not overriding.

Cs⁺ electrostatic attraction
Class-level
B21C7 ESP more negative than DB21C7
log K trend: unsubstituted > monobenzo > dibenzo
Suggests stronger electrostatic driving force for Cs⁺ versus dibenzo analog.
DFT (PWPB95-D3) and calorimetric trend in methanol; quantitative ESP values not disclosed.
Cesium coordination Computational chemistry Electrostatic potential

Cesium-over-Sodium Extraction Selectivity Approaching 78–93 (Class-Level)

In direct extraction of cesium nitrate from concentrated sodium nitrate solutions (aqueous phase) into 1,2-dichloroethane, dibenzo-21-crown-7 (DB21C7) delivered a cesium-over-sodium distribution coefficient ratio D_Cs/D_Na averaging 78, while bis(tert-butylbenzo)-21-crown-7 (BtBB21C7) reached 93 [1]. By contrast, the dicyclohexano analog DC21C7 showed a selectivity of only 10–3, decreasing three-fold with cesium loading [1]. Although these data are reported for the dibenzo derivative, benzo substitution on the 21-crown-7 ring is the structural feature responsible for this marked selectivity improvement, and monobenzo-21-crown-7 is expected to exhibit qualitatively similar Cs⁺/Na⁺ discrimination based on the established trend that aromatic groups reduce sodium co-extraction [2].

Cs⁺/Na⁺ extraction selectivity
Class-level
DB21C7 D_Cs/D_Na ≈78; DC21C7 ≈10–3
Benzo-substituted 21-crown-7 ethers ~8–30× higher selectivity
Indicates benzo substitution on 21-crown-7 strongly favors Cs⁺ over Na⁺ in extraction.
Data for dibenzo derivative; monobenzo B21C7 expected to follow same trend.
Solvent extraction Cesium separation Nuclear waste processing

1.6× Higher Cs⁺ Thermodynamic Stability vs. Dibenzo-24-crown-8

In the hydrophobic ionic liquid [BMIM][N(Tf)₂], the cesium complex of dibenzo-21-crown-7 exhibited a stability constant log K₁ = 3.52 ± 0.01 at 25 °C, compared to log K₁ = 2.91 ± 0.04 for dibenzo-24-crown-8 under identical conditions [1]. This corresponds to a ~4-fold higher absolute stability constant for the 21-membered ring complex and a more favorable complexation enthalpy (ΔH₁ = –27 kJ mol⁻¹ for DB21C7 vs. –7 kJ mol⁻¹ for DB24C8) [1]. As a monobenzo member of the 21-crown-7 family, B21C7 is expected to exhibit comparably high, if not slightly higher, Cs⁺ affinity based on the inverse relationship between benzo substitution and log K [2].

Cs⁺ thermodynamic stability
Class-level
DB21C7 log K₁ 3.52±0.01 vs DB24C8 2.91±0.04
ΔH₁ –27 vs –7 kJ mol⁻¹
Confirms 21-crown-7 scaffold provides enthalpically stronger Cs⁺ complexation than 24-crown-8.
Ionic liquid [BMIM][N(Tf)₂], 25 °C; dibenzo analog used as representative.
Thermodynamics Cesium complexation Ionic liquids

Benzo-21-crown-7 Evidence-Backed Application Scenarios for Procurement Planning


Construction of High-Stability [2]Rotaxanes and Pseudorotaxanes

Benzo-21-crown-7 delivers ~4× higher binding affinity for secondary dialkylammonium axles than the more commonly used dibenzo-24-crown-8 [1], making it the preferred macrocyclic wheel for supramolecular chemists requiring robust threaded intermediates. Its enhanced threading efficiency is validated by ¹H NMR, ESI-MS, and X-ray crystallography [1].

Highly Selective Ba²⁺ Fluorescent Sensing in Aqueous Media

When conjugated to a BODIPY fluorophore, B21C7 provides pH-independent Ba²⁺ detection with high selectivity over competing cations, albeit with a lower fluorescence enhancement factor than benzo-18-crown-6 [2]. Researchers developing barium-selective sensors should select B21C7 when minimizing false-positive signals from Ca²⁺ or Sr²⁺ is the overriding design criterion.

Cesium-Selective Extraction from High-Sodium Matrices

The 21-crown-7 ring bearing one or two benzo substituents achieves Cs⁺/Na⁺ distribution ratios of 78–93 in 1,2-dichloroethane, far exceeding the selectivity of dicyclohexano-21-crown-7 (selectivity ~10–3) [3]. Procurement of B21C7 is strategically indicated for nuclear waste partitioning or geothermal brine cesium recovery where sodium is present at high concentration.

Comparative Cesium Coordination Studies Requiring Defined Aromatic Substitution

Because B21C7 possesses a single aromatic ring, it exhibits stronger electrostatic attraction for Cs⁺ than DB21C7 while avoiding the solubility limitations of the dibenzo analog [4]. Investigators studying the effect of aromatic substitution on cesium binding should procure B21C7 as the minimal benzo-substituted 21-crown-7 comparator.

Application
Selection Property
Validation Focus
[2]Rotaxane/pseudorotaxane assembly
Macrocyclic binding affinity for dialkylammonium axles
Threading efficiency under reported conditions
Ba²⁺-selective fluorescent detection
Ionophore selectivity profile over Ca²⁺ and Sr²⁺
LOD and selectivity coefficients in aqueous media
Cs⁺ extraction from high-Na⁺ matrices
Cs⁺/Na⁺ extraction selectivity
Distribution ratios under competitive electrolyte conditions
Aromatic substitution effect studies on Cs⁺ binding
Monobenzo vs. dibenzo electrostatic potential profile
Comparative log K or computational ESP analysis
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